ATTO 590 maleimide

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C44H49ClN4O10 |

|---|---|

分子量 |

829.3 g/mol |

IUPAC名 |

2-(6,20-diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzoic acid;N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide;perchlorate |

InChI |

InChI=1S/C36H38N2O3.C8H10N2O3.ClHO4/c1-9-37-29-17-31-27(15-25(29)21(3)19-35(37,5)6)33(23-13-11-12-14-24(23)34(39)40)28-16-26-22(4)20-36(7,8)38(10-2)30(26)18-32(28)41-31;1-6(11)9-4-5-10-7(12)2-3-8(10)13;2-1(3,4)5/h11-20H,9-10H2,1-8H3;2-3H,4-5H2,1H3,(H,9,11);(H,2,3,4,5) |

InChIキー |

LFOGTXMPBRGDCI-UHFFFAOYSA-N |

正規SMILES |

CCN1C2=CC3=C(C=C2C(=CC1(C)C)C)C(=C4C=C5C(=CC([N+](=C5C=C4O3)CC)(C)C)C)C6=CC=CC=C6C(=O)O.CC(=O)NCCN1C(=O)C=CC1=O.[O-]Cl(=O)(=O)=O |

製品の起源 |

United States |

Foundational & Exploratory

ATTO 590 Maleimide: A Technical Guide to Spectroscopic Properties and Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

ATTO 590 maleimide (B117702) is a high-performance fluorescent probe belonging to the rhodamine class of dyes.[1][2] It is engineered for exceptional thermal and photostability, a strong molar absorption, and a high fluorescence quantum yield, making it an ideal candidate for advanced fluorescence-based applications.[1][2][3] This dye is particularly well-suited for single-molecule detection, high-resolution microscopy techniques such as STED, PALM, and dSTORM, as well as flow cytometry and fluorescence in-situ hybridization (FISH).[1][4] The maleimide functional group enables the specific covalent labeling of biomolecules at free thiol (sulfhydryl) groups, commonly found in cysteine residues of proteins.[2][5]

Core Spectroscopic and Physical Properties

The optical and physical characteristics of ATTO 590 are critical for designing and interpreting fluorescence experiments. The dye exhibits strong absorption in the orange-red region of the spectrum and emits in the red region.[6][7]

| Property | Value | Unit |

| Absorption Maximum (λabs) | 593 - 594 | nm |

| Emission Maximum (λem) | 622 - 624 | nm |

| Molar Extinction Coefficient (εmax) | 120,000 | M-1cm-1 |

| Fluorescence Quantum Yield (ηfl) | 80 | % |

| Fluorescence Lifetime (τfl) | 3.7 | ns |

| Correction Factor (CF260) | 0.39 | - |

| Correction Factor (CF280) | 0.43 | - |

| Molecular Weight (Maleimide) | 813.30 | g/mol |

Data compiled from multiple sources.[1][2][6][8][9]

Experimental Protocol: Protein Labeling with ATTO 590 Maleimide

This section provides a detailed methodology for the covalent labeling of proteins via thiol-maleimide chemistry. The reaction involves the Michael addition of a protein's sulfhydryl group to the maleimide moiety of the dye, forming a stable thioether bond.[10]

Preparation of Reagents

-

Protein Solution:

-

Dissolve the protein to be labeled in an amine-free buffer at a pH of 7.0-7.5.[2] Suitable buffers include PBS, HEPES, or MOPS.[2][11] Buffers containing primary amines like Tris are not recommended.[12]

-

The optimal protein concentration is typically 2-10 mg/mL.[11][12] Lower concentrations can reduce labeling efficiency.[11]

-

Degas the buffer before use to minimize the oxidation of free thiols.[5]

-

-

(Optional) Reduction of Disulfide Bonds:

-

To increase the number of available thiol groups, disulfide bonds within the protein can be reduced.

-

Add a 10-fold molar excess of a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine).[2][13] Incubate for approximately 30 minutes at room temperature.[13]

-

Critical: If using DTT (dithiothreitol) as the reducing agent, it must be completely removed (e.g., by dialysis or spin filtration) before adding the maleimide dye, as it will compete for the dye.[2][11] TCEP does not require removal.[14]

-

-

This compound Stock Solution:

-

Allow the vial of this compound to equilibrate to room temperature before opening.[13]

-

Prepare a 10-20 mM stock solution by dissolving the dye in anhydrous, amine-free dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[2][15]

-

This solution should be prepared immediately before use, as the maleimide group can hydrolyze in the presence of moisture, rendering it non-reactive.[4][15]

-

Labeling Reaction

-

Add a 10- to 20-fold molar excess of the this compound stock solution to the stirred protein solution.[2][13]

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[2][13] The reaction vessel should be protected from light to prevent photobleaching of the dye.[2][12]

-

(Optional) Stopping the Reaction: To quench any unreacted maleimide, a low-molecular-weight thiol such as glutathione (B108866) or mercaptoethanol can be added to the mixture after the primary incubation period.[14]

Purification of the Conjugate

-

It is essential to remove unreacted dye from the labeled protein conjugate.[10][15]

-

The most common method is gel filtration chromatography using a column packed with a resin like Sephadex G-25.[12][15]

-

Equilibrate the column with your buffer of choice (e.g., PBS).[15]

-

Apply the reaction mixture to the column. The larger, labeled protein will elute first, while the smaller, free dye molecules are retained and elute later.

-

Alternative purification methods include extensive dialysis or the use of spin concentrators with an appropriate molecular weight cutoff.[10][12]

Characterization of the Conjugate

-

Degree of Labeling (DOL): The DOL, which represents the average number of dye molecules conjugated per protein molecule, is a critical parameter.[11] It can be determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and 593 nm (for ATTO 590).

-

The contribution of the dye to the absorbance at 280 nm must be accounted for using the provided correction factor (CF₂₈₀ = 0.43).[1][11]

Visualized Workflows and Mechanisms

To clarify the experimental process and the underlying chemistry, the following diagrams illustrate the key workflows and reactions.

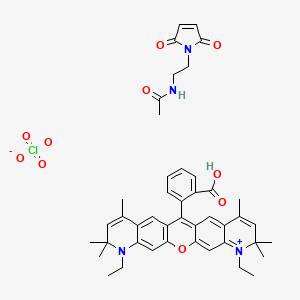

Caption: Workflow for labeling proteins with this compound.

Caption: Thiol-maleimide conjugation reaction mechanism.

References

- 1. This compound, 5mg | Products | Leica Microsystems [leica-microsystems.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. FluoroFinder [app.fluorofinder.com]

- 4. cdn.gentaur.com [cdn.gentaur.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. ATTO 590 | LGC Biosearch Technologies [oligos.biosearchtech.com]

- 7. researchgate.net [researchgate.net]

- 8. docs.aatbio.com [docs.aatbio.com]

- 9. spectra.arizona.edu [spectra.arizona.edu]

- 10. benchchem.com [benchchem.com]

- 11. Atto 590 Protein Labeling Kit, Fluorescent Thiol Protein Labeling - Jena Bioscience [jenabioscience.com]

- 12. Atto 590 Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]

- 13. biotium.com [biotium.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. spectra.arizona.edu [spectra.arizona.edu]

ATTO 590 maleimide chemical properties and structure

A Deep Dive into the Core Chemical Properties and Structure for Researchers, Scientists, and Drug Development Professionals

ATTO 590 maleimide (B117702) is a fluorescent probe belonging to the rhodamine class of dyes.[1] Renowned for its exceptional photostability and high fluorescence quantum yield, it is a versatile tool in various life science and drug development applications.[1][2] This guide provides an in-depth overview of its chemical properties, structure, and practical applications, including detailed experimental protocols.

Core Chemical and Spectroscopic Properties

ATTO 590 maleimide is characterized by its strong absorption and emission in the orange-red region of the visible spectrum.[3] It is moderately hydrophilic and, as commercially supplied, typically consists of a mixture of two isomers with virtually identical spectroscopic properties.[3]

| Property | Value | Reference |

| Molecular Weight | 813 g/mol | [1] |

| Absorption Maximum (λabs) | 593 nm | [1] |

| Emission Maximum (λem) | 622 nm | [1] |

| Molar Extinction Coefficient (εmax) | 1.2 x 10⁵ M⁻¹ cm⁻¹ | [1] |

| Fluorescence Quantum Yield (ηfl) | 80% | [1] |

| Fluorescence Lifetime (τfl) | 3.7 ns | [1] |

| Correction Factor (CF260) | 0.39 | [1] |

| Correction Factor (CF280) | 0.43 | [1] |

Chemical Structure and Labeling Chemistry

This compound's structure is based on a rhodamine core, which provides its fluorescent properties. The maleimide functional group is a thiol-reactive moiety that specifically and efficiently reacts with sulfhydryl groups (thiols) on biomolecules, such as the side chains of cysteine residues in proteins, to form a stable thioether bond.[1][4] This high selectivity allows for precise labeling of target molecules.[1]

Caption: Reaction scheme of this compound with a thiol-containing biomolecule.

Experimental Protocols: Labeling of Proteins with this compound

The following is a general protocol for the conjugation of this compound to proteins. Optimization may be required for specific proteins and applications.

Materials

-

This compound

-

Protein of interest in a suitable buffer (e.g., phosphate, Tris, HEPES) at pH 7.0-7.5. The buffer should be free of thiols.

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Quenching reagent: Glutathione (B108866) or β-mercaptoethanol

-

Purification column (e.g., Sephadex G-25)

Experimental Workflow

Caption: A typical workflow for labeling proteins with this compound.

Detailed Methodology

-

Protein Preparation : Dissolve the protein in a suitable buffer at a concentration of 50–100 µM. The pH should be maintained between 7.0 and 7.5 to ensure the specific reaction of maleimide with thiol groups.[1]

-

Reduction of Disulfide Bonds (Optional) : If the protein contains disulfide bonds that need to be labeled, they can be reduced using a 10-fold molar excess of TCEP. If DTT is used, it must be removed by dialysis before adding the dye.[1]

-

Dye Preparation : Immediately before use, prepare a 10–20 mM stock solution of this compound in anhydrous DMF or DMSO.[1]

-

Labeling Reaction : Add the dye stock solution to the protein solution to achieve a 10–20 fold molar excess of the dye. The reaction should be carried out for 2 hours at room temperature or overnight at 4°C in the dark.[1]

-

Quenching : To stop the reaction and remove any unreacted dye, a low molecular weight thiol such as glutathione or β-mercaptoethanol can be added.[1]

-

Purification : The labeled protein conjugate can be separated from the free dye using a gel filtration column (e.g., Sephadex G-25) or by dialysis.[1]

-

Storage : The final conjugate should be stored under the same conditions as the unlabeled protein, protected from light. For long-term storage, it is recommended to add a cryoprotectant and store at -20°C or -80°C.[1]

Applications in Research and Development

The unique properties of this compound make it a valuable tool for a wide range of applications, including:

-

Fluorescence Microscopy : Its high photostability makes it suitable for demanding imaging techniques such as single-molecule detection and super-resolution microscopy (e.g., STED, PALM, dSTORM).[1][2]

-

Flow Cytometry (FACS) : The bright fluorescence of ATTO 590 allows for clear identification and sorting of labeled cells.

-

Protein Labeling and Tracking : The specific reactivity of the maleimide group allows for the precise labeling of proteins to study their localization, trafficking, and interactions.

-

Fluorescence Resonance Energy Transfer (FRET) : ATTO 590 can serve as an acceptor in FRET-based assays to study molecular interactions and conformational changes.

References

ATTO 590 maleimide excitation and emission wavelengths

An In-depth Technical Guide to ATTO 590 Maleimide (B117702) for Researchers and Drug Development Professionals

ATTO 590 maleimide is a high-performance fluorescent probe belonging to the rhodamine class of dyes.[1][2] Its exceptional photophysical properties, including strong absorption, high fluorescence quantum yield, and excellent photostability, make it a valuable tool for a wide range of applications in life sciences and drug development.[1][3] This guide provides a comprehensive overview of the technical specifications, experimental protocols, and potential applications of this compound.

Core Properties of ATTO 590

ATTO 590 is characterized by its robust performance in demanding fluorescence applications.[1] It is particularly well-suited for single-molecule detection, super-resolution microscopy techniques like PALM, dSTORM, and STED, as well as flow cytometry and fluorescence in-situ hybridization (FISH).[1][4] The dye is moderately hydrophilic and, as commercially supplied, is typically a mixture of two isomers with virtually identical spectroscopic properties.[1]

Quantitative Data Summary

The key photophysical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Excitation Wavelength (λabs) | 593 - 594 nm | [1][5][6] |

| Emission Wavelength (λfl) | 622 - 624 nm | [1][5][6] |

| Molar Extinction Coefficient (εmax) | 1.2 x 10⁵ M⁻¹ cm⁻¹ | [1][2][6] |

| Fluorescence Quantum Yield (ηfl) | 80% | [1][2] |

| Fluorescence Lifetime (τfl) | 3.7 ns | [1][2][7] |

| Molecular Weight | ~813 g/mol | [2][8] |

| Recommended Laser Lines | 561 nm, 594 nm | [7] |

| Solubility | DMSO, DMF | [4][5] |

| Correction Factor (CF₂₆₀) | 0.39 - 0.42 | [1][2][9] |

| Correction Factor (CF₂₈₀) | 0.43 - 0.44 | [1][2][9] |

Experimental Protocols

This compound is designed for the covalent labeling of molecules containing free thiol (sulfhydryl) groups, such as cysteine residues in proteins.[2][4] The maleimide moiety reacts specifically with thiols under mild conditions (pH 7.0-7.5) to form a stable thioether bond.[2][5]

Protein Labeling with this compound

This protocol outlines a general procedure for labeling a protein of interest (POI) with this compound.

1. Preparation of Solutions:

-

Protein Solution (Solution A):

-

Dissolve the protein in a suitable buffer at a pH between 7.0 and 7.5. Common buffers include PBS, HEPES, or Tris.[2][5]

-

The recommended protein concentration is 2-10 mg/mL.[5] Labeling efficiency may decrease at lower concentrations.

-

If the protein contains disulfide bonds that need to be labeled, they must first be reduced. Add a 10-fold molar excess of a reducing agent like TCEP or DTT. If using DTT, it must be removed by dialysis or a desalting column before adding the dye, as it will compete for the maleimide.[2]

-

-

Dye Stock Solution (Solution B):

2. Labeling Reaction:

-

Add a 10-20 fold molar excess of the this compound stock solution (Solution B) to the protein solution (Solution A).[2] Add the dye dropwise while gently stirring.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.[2] The reaction should be performed in the dark to prevent photobleaching of the dye.[2][5]

3. Purification of the Conjugate:

-

Separate the labeled protein from the unreacted dye using a desalting column (e.g., Sephadex G-25), dialysis, or spin filtration.

4. Determination of Degree of Labeling (DOL):

The DOL, which is the average number of dye molecules per protein molecule, is a critical parameter.[5] It can be determined spectrophotometrically.

-

Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the dye's absorption maximum, ~594 nm (Aₘₐₓ).

-

Calculate the protein concentration:

-

Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ * CF₂₈₀)] / ε_protein

-

Where CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (approx. 0.43) and ε_protein is the molar extinction coefficient of the protein at 280 nm.[2]

-

-

Calculate the dye concentration:

-

Dye Concentration (M) = Aₘₐₓ / ε_dye

-

Where ε_dye is the molar extinction coefficient of ATTO 590 (120,000 M⁻¹ cm⁻¹).[2]

-

-

Calculate the DOL:

-

DOL = Dye Concentration / Protein Concentration

-

Visualizing Workflows and Pathways

Diagrams are essential for conceptualizing experimental processes and biological systems. Below are Graphviz-generated diagrams illustrating the protein labeling workflow and a representative signaling pathway where ATTO 590-labeled proteins can be utilized.

In the context of the signaling pathway shown, a researcher could label a specific kinase or transcription factor with this compound to study its localization, translocation, or interaction with other proteins using advanced fluorescence microscopy techniques. The high photostability and brightness of ATTO 590 are particularly advantageous for live-cell imaging and tracking of dynamic cellular processes.[2][10]

References

- 1. This compound, 5mg | Products | Leica Microsystems [leica-microsystems.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. cdn.gentaur.com [cdn.gentaur.com]

- 5. Atto 590 Protein Labeling Kit, Fluorescent Thiol Protein Labeling - Jena Bioscience [jenabioscience.com]

- 6. ATTO 590 | LGC Biosearch Technologies [oligos.biosearchtech.com]

- 7. FluoroFinder [app.fluorofinder.com]

- 8. docs.aatbio.com [docs.aatbio.com]

- 9. spectra.arizona.edu [spectra.arizona.edu]

- 10. Atto Dyes for Superior Fluorescent Imaging [sigmaaldrich.com]

ATTO 590 Maleimide: A Technical Guide for Advanced Fluorescence Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of ATTO 590 maleimide (B117702), a fluorescent probe belonging to the rhodamine class of dyes. Renowned for its high fluorescence quantum yield, exceptional photostability, and strong absorption, ATTO 590 maleimide is a critical tool for elucidating complex biological processes. Its maleimide functional group allows for the specific, covalent labeling of thiol groups, primarily found in cysteine residues of proteins, making it invaluable for studying protein structure, function, and interactions in the context of cellular signaling and drug discovery.

Core Properties of this compound

ATTO 590 is a moderately hydrophilic dye characterized by its robust optical properties, which are largely insensitive to pH changes in the physiological range. These features make it highly suitable for a variety of applications, including high-resolution microscopy techniques such as PALM, dSTORM, and STED, as well as single-molecule detection and flow cytometry.[1]

Quantitative Data Summary

The key molecular and spectroscopic properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Weight | 813.29 g/mol | [2] |

| Molecular Formula | C₄₃H₄₅ClN₄O₉S | [2] |

| Excitation Maximum (λex) | 593 nm | [1] |

| Emission Maximum (λem) | 622 nm | [1] |

| Molar Extinction Coefficient (εmax) | 120,000 M⁻¹cm⁻¹ | [1] |

| Fluorescence Quantum Yield (Φf) | 80% | [1] |

| Fluorescence Lifetime (τfl) | 3.7 ns | [1] |

| Correction Factor (CF₂₈₀) | 0.43 | [1] |

Experimental Protocol: Thiol-Specific Protein Labeling

The following is a detailed protocol for the covalent conjugation of this compound to proteins via cysteine residues. This method is fundamental for preparing proteins for subsequent analysis in signaling studies.

Materials

-

Protein of interest (POI) with accessible cysteine residue(s)

-

This compound

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES, pH 7.0-7.5, degassed

-

Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Purification column: Gel filtration (e.g., Sephadex G-25) or dialysis equipment

-

Spectrophotometer

Procedure

-

Protein Preparation:

-

Dissolve the protein to be labeled in the degassed reaction buffer at a concentration of 1-10 mg/mL.[3]

-

Optional Reduction Step: If the protein contains disulfide bonds that need to be reduced to free up thiol groups, add a 10-fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[4] If using DTT, the excess DTT must be removed by dialysis before adding the dye.

-

-

Dye Preparation:

-

Allow the vial of this compound to equilibrate to room temperature.

-

Prepare a 10 mM stock solution of the dye in anhydrous DMF or DMSO. For example, dissolve 1 mg of this compound in approximately 123 µL of solvent. Vortex briefly to ensure it is fully dissolved. This solution should be prepared fresh.

-

-

Conjugation Reaction:

-

While gently stirring the protein solution, add the dye stock solution to achieve a 10- to 20-fold molar excess of dye to protein.[4]

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Purification:

-

Remove the unreacted dye and any hydrolyzed maleimide from the labeled protein conjugate.

-

This is typically achieved using a gel filtration column pre-equilibrated with the desired storage buffer (e.g., PBS). The labeled protein will elute first, followed by the smaller, unbound dye molecules. Alternatively, dialysis can be used.

-

-

Determination of Degree of Labeling (DOL):

-

The DOL, which represents the average number of dye molecules per protein molecule, is a critical parameter.

-

Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of ATTO 590, which is 593 nm (A₅₉₃).

-

The concentration of the protein is calculated using the following formula, which corrects for the dye's absorbance at 280 nm:

-

Protein Concentration (M) = [A₂₈₀ - (A₅₉₃ × CF₂₈₀)] / ε_protein

-

Where CF₂₈₀ is the correction factor (0.43) and ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

-

The concentration of the dye is calculated as:

-

Dye Concentration (M) = A₅₉₃ / ε_dye

-

Where ε_dye is the molar extinction coefficient of ATTO 590 (120,000 M⁻¹cm⁻¹).

-

-

The DOL is the ratio of the dye concentration to the protein concentration:

-

DOL = Dye Concentration / Protein Concentration

-

-

Experimental Workflow Diagram

Caption: Workflow for labeling proteins with this compound.

Application in Cell Signaling Research: Single-Molecule FRET

ATTO 590 is frequently used as an acceptor fluorophore in single-molecule Förster Resonance Energy Transfer (smFRET) experiments. This powerful technique allows researchers to measure nanometer-scale distances within or between biomolecules, providing insights into conformational changes and binding events that are central to cell signaling.

For example, smFRET can be used to study the dynamics of a signaling protein like Calmodulin (CaM), which changes its conformation upon binding Ca²⁺.[5] By labeling two different sites on the CaM protein with a donor dye (e.g., ATTO 488) and an acceptor dye (ATTO 590), the distance between these sites can be monitored. A change in the FRET efficiency upon the addition of calcium would indicate a conformational change, revealing the mechanics of signal transduction at the single-molecule level.

Logical Diagram for a FRET-Based Signaling Assay

Caption: Conformational changes in a signaling protein detected by smFRET.

References

- 1. This compound, 5mg | Products | Leica Microsystems [leica-microsystems.com]

- 2. Single-molecule FRET states, conformational interchange, and conformational selection by dye labels in calmodulin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Atto 590 Protein Labeling Kit, Fluorescent Thiol Protein Labeling - Jena Bioscience [jenabioscience.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Four-color single-molecule imaging with engineered tags resolves the molecular architecture of signaling complexes in the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]

ATTO 590 Maleimide: An In-depth Technical Guide to Photostability and Photobleaching

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATTO 590 maleimide (B117702) is a fluorescent probe belonging to the rhodamine family of dyes.[1][2][3] Renowned for its exceptional photostability, high fluorescence quantum yield, and strong absorption, ATTO 590 has become an invaluable tool in a wide array of high-sensitivity fluorescence applications.[2][4] Its maleimide functional group allows for covalent labeling of thiol groups, making it particularly well-suited for site-specific modification of proteins and peptides at cysteine residues.[5][6] This technical guide provides a comprehensive overview of the photophysical properties of ATTO 590 maleimide, with a special focus on its photostability and photobleaching characteristics. Detailed experimental protocols for protein conjugation and the evaluation of photostability are also presented to aid researchers in harnessing the full potential of this robust fluorophore.

Core Photophysical Properties

ATTO 590 is characterized by its strong absorption and emission in the orange-red region of the visible spectrum.[7] The dye's rigid molecular structure contributes to its remarkable thermal and photostability.[4] A summary of its key photophysical parameters is provided in the table below.

| Property | Value | Reference |

| Excitation Maximum (λ_abs_) | 593 nm | [2][3] |

| Emission Maximum (λ_em_) | 622 nm | [2][3] |

| Molar Extinction Coefficient (ε_max_) | 120,000 M⁻¹cm⁻¹ | [2][3] |

| Fluorescence Quantum Yield (Φ_f_) | 0.80 | [2] |

| Fluorescence Lifetime (τ_fl_) | 3.7 ns | [2][3] |

Photostability and Photobleaching

A key advantage of ATTO 590 is its high resistance to photobleaching, a process where the fluorophore irreversibly loses its ability to fluoresce upon prolonged exposure to excitation light. This high photostability makes it an excellent choice for demanding applications such as single-molecule detection, super-resolution microscopy (PALM, dSTORM, STED), and fluorescence in-situ hybridization (FISH).[2][7]

Experimental Protocols

Protein Labeling with this compound

This protocol outlines the steps for conjugating this compound to a protein via its cysteine residues.

Materials:

-

This compound

-

Protein of interest (containing accessible cysteine residues)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Reaction Buffer: Phosphate-buffered saline (PBS) or another suitable buffer at pH 7.0-7.5 (e.g., HEPES, Tris). The buffer should be degassed.[6]

-

Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) to reduce disulfide bonds.

-

Purification column (e.g., gel filtration, dialysis)

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.[6]

-

If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[5][6] If using DTT, the excess DTT must be removed by dialysis before adding the dye.[5]

-

-

Dye Preparation:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.[5] This should be done immediately before use.

-

-

Conjugation Reaction:

-

Purification:

-

Remove the unreacted dye from the labeled protein using a gel filtration column, dialysis, or other suitable purification method.

-

-

Storage:

-

Store the purified conjugate under the same conditions as the unlabeled protein, protected from light. For long-term storage, consider adding a cryoprotectant like glycerol (B35011) and storing at -20°C or -80°C.

-

Measurement of Photobleaching Half-life

This protocol provides a general method for determining the photobleaching half-life of this compound-labeled biomolecules using fluorescence microscopy.

Materials:

-

This compound-labeled sample

-

Microscope slides and coverslips

-

Fluorescence microscope with a stable light source (e.g., laser or LED) and a sensitive camera

-

Appropriate filter set for ATTO 590 (Excitation ~590 nm, Emission ~620 nm)

-

Image analysis software (e.g., ImageJ/Fiji)

Procedure:

-

Sample Preparation:

-

Immobilize the labeled molecules on a microscope slide to prevent diffusion. This can be achieved by drying a solution of the sample on the slide or by embedding it in a polymer matrix.

-

-

Microscope Setup:

-

Turn on the fluorescence microscope and allow the light source to stabilize.

-

Select the appropriate filter set for ATTO 590.

-

Adjust the illumination intensity to a level that provides a good signal-to-noise ratio. It is crucial to maintain the same illumination intensity throughout the experiment.

-

-

Image Acquisition:

-

Acquire an initial image (t=0).

-

Continuously illuminate the sample.

-

Acquire a time-lapse series of images at regular intervals (e.g., every 5-10 seconds) until the fluorescence intensity has decreased significantly.

-

-

Data Analysis:

-

Open the image series in an image analysis software.

-

Select a region of interest (ROI) within the illuminated area.

-

Measure the mean fluorescence intensity of the ROI for each image in the time series.

-

Correct for background fluorescence by measuring the intensity of a region with no sample and subtracting it from the ROI intensity at each time point.

-

Normalize the background-corrected intensity values to the initial intensity at t=0.

-

Plot the normalized fluorescence intensity as a function of time.

-

The photobleaching half-life (t_1/2_) is the time at which the fluorescence intensity drops to 50% of its initial value.

-

Conclusion

This compound stands out as a superior fluorescent probe for applications demanding high photostability and brightness. Its robust nature against photobleaching ensures reliable and reproducible results in long-term imaging experiments and single-molecule studies. By following the detailed protocols provided in this guide, researchers can effectively label their biomolecules of interest and characterize the photostability of the resulting conjugates, thereby optimizing their experimental designs and advancing their scientific discoveries.

References

- 1. Microfluidic Device for Single-Molecule Experiments with Enhanced Photostability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FluoroFinder [app.fluorofinder.com]

- 3. ATTO 590 carboxy, 5mg | Products | Leica Microsystems [leica-microsystems.com]

- 4. blog.biosearchtech.com [blog.biosearchtech.com]

- 5. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. ATTO 590 | LGC Biosearch Technologies [oligos.biosearchtech.com]

ATTO 590 Maleimide: A Technical Guide to Solubility and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility characteristics of ATTO 590 maleimide (B117702), a widely used fluorescent probe in bioconjugation. This document also outlines detailed experimental protocols for its application in labeling biomolecules, particularly proteins, to facilitate reproducible and efficient experimental design.

Core Properties of ATTO 590

ATTO 590 is a fluorescent label belonging to the rhodamine class of dyes. It is characterized by its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.[1] These features make it highly suitable for a range of applications, including single-molecule detection, high-resolution microscopy (such as PALM, dSTORM, and STED), flow cytometry (FACS), and fluorescence in-situ hybridization (FISH).[1] The dye is described as moderately hydrophilic.[1]

Solubility of ATTO 590 Maleimide

This compound, like other ATTO maleimide derivatives, exhibits good solubility in polar aprotic organic solvents. The maleimide functional group is reactive towards thiol (sulfhydryl) groups, making it ideal for labeling cysteine residues in proteins and thiol-modified oligonucleotides.

While precise quantitative solubility values (e.g., in mg/mL) are not extensively published in readily available datasheets, the following table summarizes the known compatible solvents. This information is based on product information from various suppliers and established laboratory protocols.

| Solvent | Solubility | Recommended Use |

| Dimethylformamide (DMF) | Soluble | Recommended for preparing stock solutions.[2][3] |

| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | The most common choice for preparing stock solutions.[2][3] |

| Acetonitrile | Soluble | Mentioned as a suitable polar solvent.[2][3] |

Note on Solvent Quality and Stability:

Due to the reactive nature of the maleimide group, it is crucial to use anhydrous and amine-free solvents to prevent hydrolysis and ensure maximum reactivity of the dye.[2] Stock solutions of this compound in high-quality anhydrous DMSO or DMF are generally stable for an extended period when stored properly at -20°C and protected from light and moisture. However, for optimal results, it is highly recommended to prepare fresh solutions immediately before use.

Experimental Protocols

The following section details a general procedure for labeling proteins with this compound.

Preparation of Reagents

-

Protein Solution: Dissolve the protein to be labeled in a suitable buffer at a pH range of 7.0-7.5. Commonly used buffers include phosphate-buffered saline (PBS), HEPES, or Tris buffers. The protein concentration should ideally be between 2-10 mg/mL. The buffer must be free of any thiol-containing reagents at this stage.

-

Reducing Agent (if necessary): If the protein contains disulfide bonds that need to be reduced to expose free thiol groups, a reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) can be used. A 10-fold molar excess of the reducing agent is typically sufficient. If DTT is used, it must be removed by dialysis or gel filtration before adding the maleimide dye, as it will compete for the dye. TCEP does not require removal.

-

This compound Stock Solution: Immediately prior to the labeling reaction, prepare a stock solution of this compound in anhydrous DMSO or DMF. A typical concentration for the stock solution is 10-20 mM.

Protein Labeling Workflow

The following diagram illustrates the key steps in a typical protein labeling experiment with this compound.

References

An In-depth Technical Guide to the Spectral Characteristics of ATTO 590 Maleimide in PBS

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectral properties of ATTO 590 maleimide (B117702) in Phosphate-Buffered Saline (PBS), a commonly used buffer in biological research. It includes key quantitative data, detailed experimental protocols for characterization and bioconjugation, and visualizations of experimental workflows.

Core Spectral Characteristics

ATTO 590 is a fluorescent label belonging to the rhodamine class of dyes.[1][2] It is characterized by strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.[1][2] These features make it highly suitable for a range of applications, including single-molecule detection, high-resolution microscopy (PALM, dSTORM, STED), flow cytometry (FACS), and fluorescence in-situ hybridization (FISH).[1][3][4] The maleimide functional group allows for the specific labeling of thiol groups found in cysteine residues of proteins and other biomolecules.[2][5]

The spectral properties of ATTO 590 are crucial for designing and interpreting fluorescence-based experiments. The following tables summarize the key spectral data for ATTO 590 maleimide in aqueous solutions like PBS.

| Parameter | Value | Reference |

| Excitation Maximum (λabs) | 593 - 594 nm | [1][3][6] |

| Emission Maximum (λfl) | 622 - 624 nm | [1][3][6] |

| Molar Extinction Coefficient (εmax) | 120,000 M-1cm-1 | [1][3][6][7] |

| Fluorescence Quantum Yield (ηfl) | 80% | [1][2][6] |

| Fluorescence Lifetime (τfl) | 3.7 ns | [1][2][6] |

Correction Factors for Protein Conjugates

When ATTO 590 is conjugated to a protein, its absorbance at 280 nm can interfere with the determination of protein concentration. Correction factors are used to account for the dye's contribution to the absorbance at this wavelength.[6][7]

| Parameter | Value | Reference |

| Correction Factor at 280 nm (CF280) | 0.43 - 0.44 | [1][6][7] |

| Correction Factor at 260 nm (CF260) | 0.39 - 0.42 | [1][6] |

Experimental Protocols

Determination of this compound Spectral Characteristics in PBS

This protocol outlines the procedure for measuring the absorption and fluorescence emission spectra of free this compound in PBS.

Materials:

-

This compound

-

Phosphate-Buffered Saline (PBS), pH 7.2-7.4

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

UV-Vis Spectrophotometer

-

Fluorometer

-

Quartz cuvettes

Procedure:

-

Prepare a Stock Solution: Dissolve 1 mg of this compound in 100 µL of anhydrous DMF or DMSO to create a concentrated stock solution.[7] Protect the solution from light.

-

Prepare a Working Solution: Dilute the stock solution in PBS (pH 7.2-7.4) to a final concentration suitable for spectral measurements. For absorbance, a concentration that gives a maximum absorbance between 0.5 and 1.0 is recommended. For fluorescence, a more dilute solution (e.g., in the micromolar to nanomolar range) is typically used to avoid inner filter effects.

-

Measure Absorbance Spectrum:

-

Use the spectrophotometer to scan the absorbance of the working solution from approximately 400 nm to 700 nm.

-

Use PBS as a blank.

-

The wavelength of maximum absorbance (λabs) is the excitation maximum.

-

-

Measure Fluorescence Emission Spectrum:

Protocol for Protein Labeling with this compound in PBS

This protocol provides a general procedure for conjugating this compound to a protein containing free thiol groups in a PBS buffer system.

Materials:

-

Protein with free cysteine residues (2-10 mg/mL in PBS)

-

This compound

-

Anhydrous DMF or DMSO

-

PBS, pH 7.0-7.5, degassed[5]

-

(Optional) Reducing agent like TCEP (tris(2-carboxyethyl)phosphine)[2][5]

-

(Optional) Quenching reagent like Glutathione (B108866) (GSH) or β-mercaptoethanol[7]

Procedure:

-

Protein Preparation: Dissolve the protein in degassed PBS at a pH of 7.0-7.5.[2][7] The optimal protein concentration is typically 2-10 mg/mL.[7]

-

(Optional) Reduction of Disulfide Bonds: If the protein's cysteine residues are involved in disulfide bonds, they must be reduced. Add a 10-fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[2] If using DTT, it must be removed by dialysis or a spin filter before adding the maleimide dye.[2]

-

Dye Preparation: Immediately before use, prepare a 10-20 mM stock solution of this compound in anhydrous DMF or DMSO.[2]

-

Conjugation Reaction: Add a 10-20 fold molar excess of the dye stock solution to the protein solution.[2][5] Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.[9]

-

(Optional) Quenching: To stop the reaction, an excess of a free-thiol containing reagent like glutathione can be added to react with any unreacted maleimide.[7]

-

Purification: Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25), dialysis, or a spin concentrator.[7][9]

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and the absorbance maximum of ATTO 590 (around 594 nm).[7]

Visualizations

Experimental Workflow for Protein Labeling

Caption: A flowchart illustrating the key steps in labeling a protein with this compound.

Hypothetical Signaling Pathway Analysis

References

- 1. This compound, 5mg | Products | Leica Microsystems [leica-microsystems.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. ATTO 590 | LGC Biosearch Technologies [oligos.biosearchtech.com]

- 4. cdn.gentaur.com [cdn.gentaur.com]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. spectra.arizona.edu [spectra.arizona.edu]

- 7. Atto 590 Protein Labeling Kit, Fluorescent Thiol Protein Labeling - Jena Bioscience [jenabioscience.com]

- 8. researchgate.net [researchgate.net]

- 9. spectra.arizona.edu [spectra.arizona.edu]

ATTO 590 vs. ATTO 594: An In-depth Technical Guide for Single-Molecule Studies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical comparison of the fluorescent dyes ATTO 590 and ATTO 594, focusing on their application in single-molecule studies. Both dyes are rhodamine derivatives known for their high photostability and brightness, making them prime candidates for demanding techniques such as single-molecule Förster Resonance Energy Transfer (smFRET), Photoactivated Localization Microscopy (PALM), and Stochastic Optical Reconstruction Microscopy (STORM). This document outlines their core photophysical and chemical properties, provides detailed experimental protocols, and presents key signaling and experimental workflow diagrams to aid researchers in selecting the optimal dye for their specific single-molecule application.

Core Properties: A Comparative Overview

Both ATTO 590 and ATTO 594 belong to the class of rhodamine dyes and are lauded for their exceptional performance in single-molecule detection applications.[1][2][3] Key characteristics include strong absorption, high fluorescence quantum yields, and excellent thermal and photostability.[1][2][3] These features are critical for the low signal-to-noise environments inherent in single-molecule imaging.

ATTO 590 is often considered a substitute for Alexa Fluor® 594, particularly in applications where enhanced photostability is desired.[4] It is moderately hydrophilic and is supplied as a mixture of two isomers with nearly identical absorption and fluorescence properties.[1] ATTO 594 is characterized by its excellent water solubility and high thermal and photostability, making it highly suitable for single-molecule detection and super-resolution microscopy techniques.[3] After conjugation, ATTO 594 carries a net electrical charge of -1.[3]

Data Presentation: Photophysical and Chemical Properties

The following tables summarize the key quantitative data for ATTO 590 and ATTO 594 to facilitate a direct comparison.

Table 1: Photophysical Properties

| Property | ATTO 590 | ATTO 594 |

| Absorption Maximum (λabs) | 593 nm[2] | 601 nm[3] |

| Emission Maximum (λem) | 622 nm[2] | 627 nm[3] |

| Molar Extinction Coefficient (εmax) | 120,000 M⁻¹cm⁻¹[2] | 120,000 M⁻¹cm⁻¹[3] |

| Fluorescence Quantum Yield (Φfl) | 0.80[2] | 0.85[3] |

| Fluorescence Lifetime (τfl) | 3.7 ns[2] | 3.9 ns[3] |

| Recommended Laser Lines | 561 nm, 594 nm[2] | 594 nm[3] |

Table 2: Chemical Properties

| Property | ATTO 590 | ATTO 594 |

| Chemical Class | Rhodamine[1] | Rhodamine[3] |

| Molecular Formula (Carboxylic Acid) | C37H39ClN2O9[5] | C41H49N3O10S2[6] |

| Molecular Weight (Carboxylic Acid) | 691.17 g/mol [5] | Not explicitly found |

| Solubility | Moderately Hydrophilic[1] | Excellent Water Solubility[3] |

| Reactive Groups Available | NHS ester, Maleimide (B117702), etc.[7] | NHS ester, Maleimide, Azide (B81097), etc.[8][9] |

Mandatory Visualization

Jablonski Diagram of Fluorescence and Photobleaching

Caption: Jablonski diagram illustrating the electronic state transitions of a fluorophore.

Experimental Workflow for a Single-Molecule FRET Experiment

Caption: A generalized workflow for conducting a single-molecule FRET experiment.

Experimental Protocols

Protein Labeling with ATTO 590/594 NHS Ester

This protocol describes the covalent attachment of ATTO 590 or ATTO 594 N-hydroxysuccinimidyl (NHS) ester to primary amines (e.g., lysine (B10760008) residues) on a target protein.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

ATTO 590 NHS ester or ATTO 594 NHS ester

-

Anhydrous, amine-free DMSO or DMF

-

Labeling buffer: 0.1 M sodium bicarbonate, pH 8.3[10]

-

Purification column (e.g., Sephadex G-25)[10]

Procedure:

-

Protein Preparation: Dissolve the protein in the labeling buffer at a concentration of 2-10 mg/mL.[11] Ensure the buffer is free of primary amines like Tris or glycine.[7]

-

Dye Preparation: Immediately before use, dissolve the ATTO dye NHS ester in DMSO or DMF to a concentration of 1-10 mg/mL.[7]

-

Labeling Reaction: Add a 2- to 10-fold molar excess of the reactive dye to the protein solution while gently stirring. The optimal dye-to-protein ratio may need to be determined empirically for each protein.[7]

-

Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.[12]

-

Purification: Separate the labeled protein from unreacted dye using a pre-equilibrated gel filtration column.[10] For the very hydrophilic ATTO 594, a longer column may be preferable for better separation.[10]

-

Degree of Labeling (DOL) Determination: Calculate the DOL by measuring the absorbance of the labeled protein at 280 nm and the absorption maximum of the dye (593 nm for ATTO 590, 601 nm for ATTO 594).

DNA Labeling with ATTO 590/594 Maleimide

This protocol outlines the labeling of a thiol-modified oligonucleotide with ATTO 590 or ATTO 594 maleimide.

Materials:

-

Thiol-modified oligonucleotide

-

ATTO 590 maleimide or ATTO 594 maleimide

-

Anhydrous, amine-free DMSO or DMF

-

Labeling buffer: 100 mM phosphate (B84403) buffer, pH 7.0-7.5[9]

-

Reducing agent (e.g., TCEP)

-

Purification supplies (e.g., HPLC or gel filtration)

Procedure:

-

Oligonucleotide Preparation: Reduce any disulfide bonds in the thiol-modified oligonucleotide by incubating with a 10-fold molar excess of TCEP for 1 hour at room temperature.

-

Dye Preparation: Immediately before use, prepare a 10-20 mM stock solution of the ATTO maleimide dye in DMSO or DMF.[9]

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the reactive dye to the reduced oligonucleotide solution.[9]

-

Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C in the dark.[9]

-

Purification: Purify the labeled oligonucleotide from unreacted dye using reverse-phase HPLC or gel filtration.

Single-Molecule FRET Imaging

This protocol provides a general framework for smFRET imaging of surface-immobilized molecules using Total Internal Reflection Fluorescence (TIRF) microscopy.

Materials:

-

Labeled biomolecule

-

Microscope coverslips and slides

-

Surface passivation reagents (e.g., PEG)

-

Immobilization reagents (e.g., biotin-streptavidin)

-

Imaging buffer (e.g., PBS with an oxygen scavenging system and a triplet-state quencher like Trolox)

Procedure:

-

Surface Passivation: Clean microscope coverslips thoroughly and passivate the surface with PEG to prevent non-specific binding of the biomolecules.

-

Immobilization: Immobilize the labeled biomolecules on the passivated surface at a low density suitable for single-molecule imaging. This is often achieved through a biotin-streptavidin linkage.

-

Imaging: Mount the coverslip on a TIRF microscope. Excite the donor fluorophore (e.g., with a 561 nm laser for ATTO 590 or a 594 nm laser for ATTO 594). Simultaneously collect the fluorescence emission from both the donor and acceptor channels using a dichroic mirror and appropriate emission filters.

-

Data Acquisition: Acquire a time series of images with a sensitive camera (e.g., EMCCD) to capture the fluorescence intensity fluctuations of individual molecules.

PALM/STORM Imaging

This protocol outlines a general procedure for performing dSTORM (direct STORM) with ATTO 590 or ATTO 594.

Materials:

-

Labeled sample (e.g., cells with labeled proteins)

-

dSTORM imaging buffer: typically contains a reducing agent (e.g., MEA or BME) and an oxygen scavenging system (e.g., glucose oxidase and catalase) in a buffer like PBS.[13] The optimal buffer composition can be dye-dependent.[13]

Procedure:

-

Sample Preparation: Prepare the sample with molecules labeled with either ATTO 590 or ATTO 594.

-

Imaging Setup: Mount the sample on a microscope equipped for super-resolution imaging with high-power laser illumination.

-

Photoswitching and Imaging: Illuminate the sample with a high-power laser (e.g., 561 nm for ATTO 590 or 640 nm for switching ATTO 594 in some protocols) to induce photoswitching of the fluorophores into a dark state. A lower power activation laser (e.g., 405 nm) can be used to bring a sparse subset of molecules back to the fluorescent state.

-

Data Acquisition: Acquire a long series of images (thousands of frames) to capture the fluorescence from many individual switching events.

-

Data Analysis: Process the image series with localization software to determine the precise coordinates of each detected single-molecule event. Reconstruct a super-resolved image from these localizations.

Discussion and Recommendations

The choice between ATTO 590 and ATTO 594 for single-molecule studies will depend on the specific experimental requirements.

-

For smFRET: Both dyes are excellent candidates. ATTO 594's slightly higher quantum yield may offer a marginal advantage in brightness.[3] The choice may also be influenced by the donor dye used and the desired Förster distance for the experiment.

-

For PALM/STORM: Both dyes are suitable for super-resolution imaging. The slightly red-shifted spectrum of ATTO 594 might be advantageous in reducing cellular autofluorescence, which is typically lower at longer wavelengths.[14] The specific blinking kinetics in a given imaging buffer will be a critical factor, and empirical optimization is often necessary.

-

Hydrophilicity: The excellent water solubility of ATTO 594 could be beneficial in reducing non-specific interactions and aggregation, which can be problematic in single-molecule experiments.[3]

-

Photostability: Both dyes are reported to have high photostability.[1][3] For experiments requiring very long observation times, a direct comparison of their photobleaching rates under the specific experimental conditions would be advisable.

References

- 1. blog.biosearchtech.com [blog.biosearchtech.com]

- 2. FluoroFinder [app.fluorofinder.com]

- 3. FluoroFinder [app.fluorofinder.com]

- 4. ATTO 590 | LGC Biosearch Technologies [oligos.biosearchtech.com]

- 5. scbt.com [scbt.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. ATTO 594 azide | Fluorescent Dye | | Invivochem [invivochem.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. spectra.arizona.edu [spectra.arizona.edu]

- 11. Atto 590 Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]

- 12. NHS-ester-protein-labeling [protocols.io]

- 13. Resolution Doubling in 3D-STORM Imaging through Improved Buffers | PLOS One [journals.plos.org]

- 14. Atto Dyes for Superior Fluorescent Imaging [sigmaaldrich.com]

ATTO 590 Maleimide: A Technical Guide for Advanced Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of ATTO 590 maleimide (B117702), a fluorescent probe belonging to the rhodamine family of dyes.[1][2][3] Renowned for its exceptional photostability, high fluorescence quantum yield, and strong absorption, ATTO 590 maleimide has emerged as a powerful tool for elucidating complex biological processes at the molecular level.[1][2][4] Its applications span a wide range of advanced fluorescence microscopy techniques, including single-molecule detection and super-resolution imaging.[1][2][4]

Core Photophysical and Chemical Properties

ATTO 590 is characterized by its strong absorption of light in the yellow-orange region of the spectrum and subsequent emission of bright, red-shifted fluorescence.[5][6] The maleimide functional group enables specific and efficient covalent labeling of thiol groups, commonly found in cysteine residues of proteins.[4] This specificity allows for the precise attachment of the fluorophore to a protein of interest, minimizing off-target labeling.[4]

Quantitative Data Summary

The key photophysical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Excitation Maximum (λabs) | 593 - 594 nm | [1][5][7] |

| Emission Maximum (λem) | 622 - 624 nm | [1][5][7] |

| Molar Extinction Coefficient (εmax) | 120,000 M⁻¹cm⁻¹ | [1][5][7] |

| Fluorescence Quantum Yield (ηfl) | 80% | [1] |

| Fluorescence Lifetime (τfl) | 3.7 ns | [1] |

| Molecular Weight | ~813.29 g/mol | [4][8] |

| Correction Factor (CF₂₈₀) | 0.43 - 0.44 | [1][5] |

Visualizing the Chemistry: Structure and Labeling Reaction

To understand the utility of this compound, it is essential to visualize its structure and the mechanism by which it conjugates to proteins.

References

- 1. This compound, 5mg | Products | Leica Microsystems [leica-microsystems.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. FluoroFinder [app.fluorofinder.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Atto 590 Protein Labeling Kit, Fluorescent Thiol Protein Labeling - Jena Bioscience [jenabioscience.com]

- 6. researchgate.net [researchgate.net]

- 7. ATTO 590 | LGC Biosearch Technologies [oligos.biosearchtech.com]

- 8. This compound | 荧光染料 | MCE [medchemexpress.cn]

Principle of maleimide-thiol conjugation for protein labeling

An In-depth Technical Guide to Maleimide-Thiol Conjugation for Protein Labeling

Introduction

Maleimide-thiol conjugation is a cornerstone of bioconjugation chemistry, widely employed for the specific labeling of proteins and other biomolecules. This technique leverages the high reactivity and selectivity of the maleimide (B117702) group towards the sulfhydryl (thiol) group of cysteine residues. The resulting thioether bond is stable, making this method ideal for a variety of applications, including the development of antibody-drug conjugates (ADCs), fluorescent labeling for imaging, and protein immobilization. This guide provides a detailed overview of the core principles, experimental protocols, and key considerations for successful maleimide-thiol conjugation.

Core Principle: The Michael Addition Reaction

The fundamental chemistry underpinning maleimide-thiol conjugation is a Michael addition reaction. In this reaction, the nucleophilic sulfhydryl group of a cysteine residue attacks one of the electrophilic double-bond carbons of the maleimide ring. This process leads to the formation of a stable, covalent thioether linkage.

The reaction is highly specific for thiol groups within a pH range of 6.5 to 7.5. At this pH, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide, while other potentially reactive groups, such as the epsilon-amino group of lysine, remain protonated and thus less reactive. This pH-dependent selectivity allows for the targeted modification of cysteine residues.

Caption: The Michael addition of a thiol to a maleimide forms a stable thioether bond.

Factors Influencing Conjugation Efficiency

Several factors can influence the success and efficiency of the maleimide-thiol conjugation reaction. Careful control of these parameters is crucial for achieving optimal labeling.

-

pH: The reaction rate is pH-dependent. While the optimal pH range is generally 6.5-7.5 to ensure thiol selectivity, higher pH values (up to 8.5) can increase the reaction rate. However, at pH values above 7.5, the risk of side reactions, such as hydrolysis of the maleimide group and reaction with amines, increases.

-

Stoichiometry: The molar ratio of the maleimide reagent to the protein is a critical parameter. A 5- to 20-fold molar excess of the maleimide reagent is commonly used to drive the reaction to completion. The optimal ratio should be determined empirically for each specific protein and label.

-

Reducing Agents: The presence of reducing agents, such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol (BME), will interfere with the conjugation by reacting with the maleimide. These agents must be removed from the protein sample before initiating the labeling reaction, typically through dialysis or size-exclusion chromatography. Tris(2-carboxyethyl)phosphine (TCEP) is a non-thiol-containing reducing agent that does not react with maleimides and can be used to keep cysteines reduced prior to the reaction.

-

Temperature and Time: The reaction is typically performed at room temperature for 1 to 2 hours or at 4°C overnight. The optimal reaction time should be determined experimentally.

Quantitative Data on Maleimide-Thiol Conjugation

| Parameter | Value/Range | Conditions | Reference |

| Optimal pH Range | 6.5 - 7.5 | Phosphate buffer | |

| Reaction Time | 1 - 4 hours | Room Temperature | |

| Reaction Temperature | 4°C to 25°C | ||

| Maleimide:Protein Molar Ratio | 5:1 to 20:1 | ||

| Second-order Rate Constant | ~10³ M⁻¹s⁻¹ | pH 7.0 | |

| Maleimide Hydrolysis Half-life | ~10 hours | pH 7.0, 25°C |

Experimental Protocols

Preparation of Protein for Labeling

This protocol outlines the essential steps to prepare a protein sample for conjugation.

Caption: Workflow for preparing a protein sample for maleimide-thiol conjugation.

Methodology:

-

Buffer Preparation: Prepare a suitable reaction buffer, such as phosphate-buffered saline (PBS), at a pH of 7.2-7.4. The buffer should be free of any primary amines (e.g., Tris) and thiols.

-

Protein Dissolution: Dissolve the protein to be labeled in the prepared buffer at a concentration of 1-10 mg/mL.

-

Reduction of Disulfide Bonds (if necessary): If the target cysteine residues are involved in disulfide bonds, they must be reduced.

-

Add a 10-fold molar excess of TCEP to the protein solution.

-

Incubate at room temperature for 30-60 minutes.

-

-

Removal of Reducing Agent: It is critical to remove any excess reducing agent before adding the maleimide reagent.

-

This can be achieved by dialysis against the reaction buffer or by using a desalting column.

-

Maleimide-Thiol Conjugation Reaction

This protocol details the steps for the conjugation reaction itself.

Caption: Experimental workflow for the maleimide-thiol conjugation reaction.

Methodology:

-

Maleimide Reagent Preparation: Dissolve the maleimide-functionalized reagent (e.g., a fluorescent dye or drug) in a small amount of a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).

-

Addition of Maleimide: Add the dissolved maleimide reagent to the prepared protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.

-

Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring. The optimal time may need to be determined empirically.

-

Quenching the Reaction: To stop the reaction and consume any unreacted maleimide, add a quenching agent such as free cysteine or β-mercaptoethanol to a final concentration of 1-10 mM. Incubate for an additional 15-30 minutes.

Purification of the Labeled Protein

This protocol describes the final step of purifying the conjugated protein.

Methodology:

-

Removal of Unreacted Reagent: The unreacted maleimide reagent and the quenching agent must be removed from the labeled protein.

-

Purification Method: The most common method for purification is size-exclusion chromatography (e.g., using a Sephadex G-25 column). Dialysis or tangential flow filtration can also be used for larger volumes.

-

Characterization: The final labeled protein should be characterized to determine the degree of labeling. This can be done using techniques such as UV-Vis spectroscopy, mass spectrometry, or SDS-PAGE.

Stability of the Thioether Linkage

The thioether bond formed through maleimide-thiol conjugation is generally considered stable. However, it can undergo a retro-Michael reaction, leading to the dissociation of the conjugate, particularly at higher pH and temperature. Additionally, the succinimidyl ring can be hydrolyzed, which can impact the stability of the linkage. For applications requiring long-term stability, particularly in vivo, alternative conjugation chemistries may be considered.

Conclusion

Maleimide-thiol conjugation remains a powerful and widely used technique for the specific labeling of proteins. Its high selectivity for cysteine residues and the formation of a relatively stable covalent bond make it a valuable tool in research, diagnostics, and therapeutic development. By understanding the core chemical principles and carefully controlling the experimental parameters, researchers can achieve efficient and reproducible protein conjugation for a broad range of applications.

An In-depth Technical Guide to the Hydrophilicity of ATTO 590 Dye

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the hydrophilicity of the fluorescent dye ATTO 590. Understanding the hydrophilic nature of a fluorophore is critical for its successful application in various biological research and drug development contexts, as it influences solubility, aggregation, non-specific binding, and performance in aqueous environments.

Executive Summary

ATTO 590 is a rhodamine-based fluorescent dye widely used for labeling proteins, nucleic acids, and other biomolecules. It is characterized by its strong absorption, high fluorescence quantum yield, and exceptional photo- and thermal stability.[1][2] While generally described as "moderately hydrophilic," a deeper analysis of its physicochemical properties reveals a more nuanced profile that balances hydrophilic and hydrophobic characteristics. This guide will delve into the quantitative measures of its hydrophilicity, relevant experimental protocols, and the practical implications for its use in research and development.

Physicochemical Properties of ATTO 590

The hydrophilicity of a dye is determined by its chemical structure and can be quantified through various parameters.

Chemical Structure

ATTO 590 belongs to the class of rhodamine dyes.[1][2] Rhodamines are characterized by a xanthene core. The overall hydrophilicity of the molecule is a balance between the hydrophobic polycyclic aromatic core and any hydrophilic functional groups. The presence of charged groups, such as carboxylates, can increase water solubility.

Below is a diagram illustrating the general structure of a rhodamine dye, highlighting the regions that contribute to its hydrophilic or hydrophobic character.

References

ATTO 590 Maleimide: An In-Depth Technical Guide for Biochemical Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATTO 590 maleimide (B117702) is a high-performance fluorescent probe belonging to the rhodamine class of dyes.[1][2] Its exceptional photophysical properties, including strong absorption, high fluorescence quantum yield, and excellent photostability, make it a versatile tool for a wide range of biochemical applications.[1][3] This guide provides a comprehensive overview of the use of ATTO 590 maleimide in biochemistry, with a focus on protein labeling, fluorescence resonance energy transfer (FRET), single-molecule studies, and super-resolution microscopy. Detailed experimental protocols, quantitative data, and troubleshooting advice are included to assist researchers in successfully employing this powerful fluorescent label in their work.

The maleimide functional group of this compound allows for the specific covalent labeling of thiol groups, which are predominantly found in the cysteine residues of proteins.[4] This thiol-reactive nature enables the precise attachment of the fluorophore to a target protein, facilitating the study of its structure, function, and interactions.[4]

Core Properties and Data Presentation

A thorough understanding of the photophysical properties of ATTO 590 is crucial for designing and interpreting fluorescence-based experiments. The key quantitative data for ATTO 590 and a comparison with other commonly used red fluorescent dyes are summarized in the tables below.

Table 1: Photophysical Properties of ATTO 590

| Property | Value | Reference |

| Excitation Maximum (λex) | 593 nm | [2] |

| Emission Maximum (λem) | 622 nm | [2] |

| Molar Extinction Coefficient (ε) | 120,000 cm⁻¹M⁻¹ | [2] |

| Fluorescence Quantum Yield (Φ) | 0.80 | [2] |

| Fluorescence Lifetime (τ) | 3.7 ns | [2] |

| Correction Factor (CF₂₈₀) | 0.43 | [2] |

Table 2: Comparative Analysis of Thiol-Reactive Red Fluorescent Dyes

| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield |

| This compound | 593 | 622 | 120,000 | 0.80 |

| Alexa Fluor 594 Maleimide | 590 | 617 | 90,000 | 0.66 |

| Cy3.5 Maleimide | 581 | 596 | 150,000 | 0.15 |

| TAMRA Maleimide | 547 | 573 | 91,000 | 0.11 |

Key Applications in Biochemistry

This compound's robust fluorescent properties make it suitable for a variety of advanced biochemical and biophysical applications.

Protein Labeling

The primary application of this compound is the covalent labeling of proteins at cysteine residues. This allows for the visualization and tracking of proteins in various experimental setups. The reaction involves the formation of a stable thioether bond between the maleimide group and the sulfhydryl group of a cysteine.

Fluorescence Resonance Energy Transfer (FRET)

FRET is a powerful technique for studying molecular interactions and conformational changes in proteins.[5] ATTO 590 can serve as an excellent acceptor fluorophore when paired with a suitable donor, such as ATTO 532 or other dyes with overlapping emission spectra. The efficiency of energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor, making FRET a sensitive "molecular ruler."

Single-Molecule Spectroscopy

The high brightness and photostability of ATTO 590 make it an ideal probe for single-molecule detection and tracking studies.[2] These experiments allow for the observation of individual protein molecules, revealing dynamic processes and heterogeneities that are often obscured in ensemble measurements.

Super-Resolution Microscopy

ATTO 590 is well-suited for super-resolution imaging techniques such as Stimulated Emission Depletion (STED) microscopy and direct Stochastic Optical Reconstruction Microscopy (dSTORM).[1][2] These methods overcome the diffraction limit of light, enabling the visualization of cellular structures with nanoscale resolution.

Experimental Protocols

General Protein Labeling with this compound

This protocol provides a general guideline for labeling a protein with this compound. Optimization may be required for specific proteins.

Materials:

-

Protein of interest containing at least one free cysteine residue

-

This compound

-

Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.0-7.5, degassed

-

Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

-

Quenching reagent: 2-Mercaptoethanol or L-cysteine

-

Purification column (e.g., size-exclusion chromatography)

-

Anhydrous DMSO or DMF

Procedure:

-

Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.

-

Dye Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to prepare a 10 mM stock solution.

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

-

Quenching: Add a 100-fold molar excess of the quenching reagent to the reaction mixture to consume any unreacted maleimide. Incubate for 30 minutes at room temperature.

-

Purification: Remove the unreacted dye and quenching reagent by size-exclusion chromatography or dialysis.

-

Determination of Degree of Labeling (DOL): The DOL, which is the average number of dye molecules per protein molecule, can be calculated using the following formula:

DOL = (A_max × ε_protein) / [(A_280 - (A_max × CF_280)) × ε_dye]

Where:

-

A_max is the absorbance of the conjugate at the dye's absorption maximum (593 nm for ATTO 590).

-

A_280 is the absorbance of the conjugate at 280 nm.

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

ε_dye is the molar extinction coefficient of the dye at its absorption maximum (120,000 cm⁻¹M⁻¹ for ATTO 590).

-

CF_280 is the correction factor for the dye's absorbance at 280 nm (0.43 for ATTO 590).[2]

-

Troubleshooting Common Labeling Issues

| Issue | Possible Cause | Suggested Solution |

| Low or no labeling | Inactive maleimide dye due to hydrolysis. | Prepare fresh dye stock solution immediately before use. |

| Insufficiently reduced protein disulfide bonds. | Ensure complete reduction with an adequate excess of TCEP. | |

| Presence of thiol-containing reagents in the buffer. | Use thiol-free buffers for the labeling reaction. | |

| Non-specific labeling | Reaction pH is too high (above 7.5). | Maintain the reaction pH between 7.0 and 7.5 for optimal thiol selectivity. |

| Protein precipitation | Protein instability upon labeling. | Optimize labeling conditions (e.g., lower dye-to-protein ratio, shorter incubation time). |

Visualizations of Experimental Workflows and Signaling Pathways

Experimental Workflow for a FRET-Based Kinase Activity Assay

This workflow illustrates how this compound can be used as a FRET acceptor to monitor the activity of a kinase. A substrate peptide is labeled with a donor fluorophore and ATTO 590. Upon phosphorylation by the kinase, the peptide undergoes a conformational change, altering the distance between the donor and acceptor and thus the FRET efficiency.

Generic Receptor Tyrosine Kinase (RTK) Signaling Pathway

This compound can be used to study RTK signaling by labeling the receptor or downstream signaling proteins. Single-molecule tracking or STED microscopy can then be employed to visualize receptor dimerization, clustering, and the recruitment of signaling molecules upon ligand binding.

Experimental Workflow for STED Microscopy of the Cytoskeleton

This workflow outlines the key steps for using this compound to label and visualize cytoskeletal proteins, such as actin or tubulin, with super-resolution STED microscopy.

Conclusion

This compound is a powerful and versatile fluorescent probe for a wide array of applications in modern biochemistry and cell biology. Its superior photophysical characteristics make it an excellent choice for demanding techniques such as single-molecule spectroscopy and super-resolution microscopy. By understanding its properties and following optimized labeling protocols, researchers can effectively utilize this compound to gain deeper insights into the intricate molecular processes of the cell.

References

- 1. Super-resolution imaging of ciliary microdomains in isolated olfactory sensory neurons using a custom two-color stimulated emission depletion microscope - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Live cell single molecule tracking and localization microscopy of bioorthogonally labeled plasma membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Two-colour live-cell nanoscale imaging of intracellular targets [ouci.dntb.gov.ua]

- 4. Atto 590 Protein Labeling Kit, Fluorescent Thiol Protein Labeling - Jena Bioscience [jenabioscience.com]

- 5. Using FRET-Based Reporters to Visualize Subcellular Dynamics of Protein Kinase A Activity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Covalent Labeling of Antibodies with ATTO 590 Maleimide

Audience: Researchers, scientists, and drug development professionals.

Introduction ATTO 590 is a fluorescent label belonging to the rhodamine dye family, known for its strong absorption, high fluorescence quantum yield, and exceptional photo-stability.[1][2] These characteristics make it highly suitable for advanced imaging applications, including single-molecule detection and high-resolution microscopy.[1][2] The maleimide (B117702) derivative of ATTO 590 is designed to specifically react with free sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins and antibodies.[3]

This protocol details the covalent labeling of antibodies with ATTO 590 maleimide. The maleimide group undergoes a Michael addition reaction with a deprotonated thiol group to form a stable, covalent thioether bond.[4] The reaction is highly selective for thiols within a pH range of 7.0 to 7.5.[1][5][6] Since native antibodies often have their cysteine residues participating in structural disulfide bonds, a reduction step is frequently required to generate the free thiols necessary for conjugation.[4] This document provides a comprehensive workflow from antibody preparation to the final purification and characterization of the antibody-dye conjugate.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific antibodies and experimental contexts.

Materials and Reagents

-

Antibody: Purified antibody of interest (1-10 mg/mL) in a suitable buffer.

-

This compound: (e.g., Sigma-Aldrich Cat. No. 39887)

-

Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4. Other non-thiol containing buffers like HEPES can also be used.[1][6] Ensure the buffer is free from interfering substances like Tris, glycine, or sodium azide.[5]

-

Reducing Agent (Optional): TCEP (tris(2-carboxyethyl)phosphine) hydrochloride (e.g., Sigma-Aldrich Cat. No. C4706).

-

Solvent: Anhydrous, amine-free Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[5]

-

Purification Column: Gel filtration column (e.g., Sephadex G-25 or equivalent) pre-equilibrated with Reaction Buffer.[1][5]

-

Quenching Reagent (Optional): Glutathione or N-acetylcysteine.[4][6]

-

Equipment: Spectrophotometer, microcentrifuge, vortex mixer, reaction tubes, pipettes.

Antibody Preparation

-

Purity Check: Ensure the antibody is of high purity (>95%) and free from stabilizers like BSA or gelatin. Crude antibody preparations like ascites fluid or hybridoma supernatants must be purified first.

-